1'-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Description
“1’-((3,4-Dimethylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic compound. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyrrolidine ring and a chroman ring, based on its name. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The chroman ring is a fused six-membered benzene ring and a three-membered heterocycle that includes an oxygen atom .
Scientific Research Applications
Synthesis and Molecular Design
Direct Synthesis of Sulfonylated Spiro Compounds : A tandem spiro-cyclization reaction of N-[(1H-indol-3-yl)methyl]methacrylamide derivatives produced sulfonylated spiro compounds, showcasing the versatility of spiro-cyclization reactions in synthesizing complex molecular structures (Dong et al., 2020).
Synthesis of Pyrrolidin-3-ones from Dihydropyran Precursors : A process involving spiro-N,O-acetals demonstrated the utility of spiro compounds as intermediates for the synthesis of complex molecular architectures, highlighting their potential in synthetic organic chemistry (Robertson et al., 2009).
Incorporation of Spiro-Piperidine in Synthetic Bacteriochlorins : Spiro-piperidine units were integrated into synthetic bacteriochlorins, enabling tailoring of molecular properties like polarity, which is significant for applications in materials science and pharmaceuticals (Reddy et al., 2013).
Pharmaceutical and Biological Applications
Cytotoxic Screening of Spiro Derivatives : Novel spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated as cytotoxic agents against various human cancer cell lines, suggesting their potential as therapeutic agents (Abdelatef et al., 2018).
Enantioselective Intramolecular Aminocarbonylation of Alkenes : The use of spiro bis(isoxazoline) catalyst in intramolecular aminocarbonylation of alkenes demonstrated the potential of spiro compounds in asymmetric synthesis, relevant to pharmaceutical manufacturing (Shinohara et al., 2003).
Organocatalytic Synthesis of Spirooxindoles : The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity through organocatalysis underscores their importance in medicinal chemistry, especially for creating bioactive molecules (Chen et al., 2009).
Synthesis of 1-(Arylsulfonyl)pyrrolidines from Phenols : The formation of 1-(arylsulfonyl)pyrrolidines through an acid-catalyzed reaction signifies the potential of spiro compounds in developing new chemical entities with possible therapeutic applications (Smolobochkin et al., 2017).
Properties
IUPAC Name |
1'-(3,4-dimethylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-14-7-8-16(11-15(14)2)26(23,24)21-10-9-20(13-21)12-18(22)17-5-3-4-6-19(17)25-20/h3-8,11H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGUUELGCNNIFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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